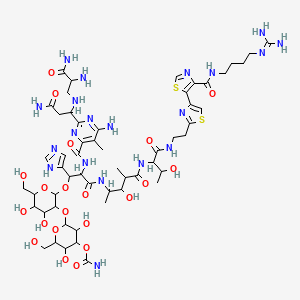
Epibleomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epibleomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is closely related to bleomycin, a well-known antitumor agent. This compound exhibits significant antitumor activity by inhibiting DNA synthesis, making it a valuable compound in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epibleomycin is typically synthesized through fermentation processes involving Streptomyces verticillus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes:
Inoculation: Introducing into the bioreactor.
Fermentation: Maintaining optimal conditions for bacterial growth and this compound production.
Extraction: Using solvents to extract this compound from the fermentation broth.
Purification: Employing techniques like chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Epibleomycin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Epibleomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycopeptide antibiotics and their chemical properties.
Biology: Employed in research on bacterial metabolism and antibiotic resistance mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its DNA synthesis inhibition properties.
Industry: Utilized in the development of new antibiotics and antitumor agents
Mechanism of Action
Epibleomycin exerts its effects by binding to DNA and inhibiting its synthesis. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen. This reaction produces superoxide and hydroxide free radicals, which cleave DNA strands, leading to cell death. The primary molecular targets are the DNA strands, and the pathways involved include oxidative stress and apoptosis .
Comparison with Similar Compounds
Bleomycin: Another glycopeptide antibiotic with antitumor activity.
Mitomycin: An antitumor antibiotic that also inhibits DNA synthesis.
Vancomycin: A glycopeptide antibiotic used to treat bacterial infections
Epibleomycin stands out due to its specific DNA-binding properties and the unique oxidative cleavage mechanism it employs.
Properties
CAS No. |
62624-78-6 |
|---|---|
Molecular Formula |
C55H84N20O21S2 |
Molecular Weight |
1425.5 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C55H84N20O21S2/c1-19-31(72-46(75-44(19)58)24(11-29(57)79)67-12-23(56)45(59)85)50(89)74-33(40(25-13-63-17-68-25)94-53-42(38(83)36(81)27(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)28(15-77)92-52)51(90)70-21(3)35(80)20(2)47(86)73-32(22(4)78)48(87)65-10-7-30-71-26(16-97-30)43-34(69-18-98-43)49(88)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,27-28,32-33,35-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,88)(H,65,87)(H,70,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66) |
InChI Key |
NRURSPFITWGNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=C(N=CS6)C(=O)NCCCCN=C(N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















